Product packaging for L-Aspartic Acid Calcium Salt Hydrochloride(Cat. No.:CAS No. 92533-40-9)

L-Aspartic Acid Calcium Salt Hydrochloride

Cat. No.: B589569
CAS No.: 92533-40-9
M. Wt: 207.623
InChI Key: LUUAAIHWKUJNKC-JIZZDEOASA-L
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Description

Overview of L-Aspartic Acid as a Precursor and Ligand in Salt Formations

L-aspartic acid is a non-essential amino acid, meaning it can be synthesized by the human body. creative-diagnostics.com It is one of the 22 proteinogenic amino acids, serving as a fundamental building block of proteins. frontiersin.org Beyond its role in protein synthesis, L-aspartic acid is a key metabolite in various biochemical pathways, including the urea (B33335) cycle and the synthesis of other amino acids. researchgate.net

Chemically, L-aspartic acid is characterized by the presence of two carboxylic acid groups and one amino group. This structure allows it to act as a tridentate ligand, meaning it can bind to a central metal ion at three points. wikipedia.org The carboxylate groups are particularly effective at chelating (forming multiple bonds with) metal cations like calcium (Ca²⁺). nih.gov This chelation process is fundamental to the formation of L-aspartic acid calcium salt. The interaction between L-aspartic acid and calcium is also of significant interest in the field of biomineralization, where it has been shown to influence the crystallization of calcium carbonate, a key component of shells and skeletons. scilit.comstackexchange.comquora.com Studies have shown that L-aspartic acid can act as a template, inducing the nucleation and controlling the growth and morphology of calcium carbonate crystals. scilit.comstackexchange.com

Significance of Calcium Salts of Amino Acids in Chemical Sciences

Calcium salts of amino acids represent a broad class of compounds with diverse applications. A primary area of interest is in the field of nutrition and health, where they are explored as bioavailable sources of calcium. nih.gov The chelation of calcium with amino acids can improve its solubility and absorption in the body compared to inorganic calcium salts like calcium carbonate. nih.gov This has led to research into their potential use in supplements and for conditions like osteoporosis. nih.gov

In the realm of chemical synthesis and materials science, calcium salts of amino acids serve as versatile building blocks. Their ability to form stable complexes is utilized in the creation of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials have potential applications in areas such as catalysis, gas sorption, and molecular recognition. rsc.org The specific amino acid used influences the resulting structure and properties of the complex.

Unique Characteristics and Research Niche of the Hydrochloride Salt Form

The inclusion of a hydrochloride (HCl) component in L-Aspartic Acid Calcium Salt distinguishes it from a simple calcium aspartate. The formation of a hydrochloride salt is a common strategy in pharmaceutical and chemical research to enhance the stability and solubility of a compound, particularly those containing basic amine groups. wisdomlib.orgwikipedia.orgstackexchange.com The hydrochloride converts the amine into an ammonium (B1175870) salt, which is generally more water-soluble and crystalline, facilitating purification and handling. stackexchange.com

This enhanced solubility is a key characteristic that defines the research niche of L-Aspartic Acid Calcium Salt Hydrochloride. It has been specifically used in studies investigating the effects of high-dose oral calcium salts on acid-base metabolism, plasma electrolytes, and urine parameters in animal models. wikipedia.orgmdpi.comresearchgate.net The hydrochloride form likely ensures a more consistent and reproducible dissolution and delivery of the calcium and aspartate ions in these experimental settings, which is crucial for obtaining reliable metabolic data. Research has shown that hydrochloride forms of amino acids can influence the molecular environment and interactions in biomimetic composites, which is significant for developing materials that can integrate with biological tissues. researchgate.net

Historical Context of Research on Aspartate-Calcium Complexes

The study of interactions between amino acids and metal ions has a long history, dating back to the early discoveries of amino acids in the 19th century. wikipedia.org The first amino acid, asparagine, was isolated from asparagus in 1806. wikipedia.org As the understanding of protein structure and function grew, so did the interest in how their constituent amino acids interact with essential minerals like calcium.

A pivotal moment in understanding the structural basis of these interactions came with the crystallographic studies of calcium-carboxylate binding by Einspahr and Bugg in 1981. scilit.com Their work provided detailed geometric insights into how calcium ions coordinate with the carboxylate groups found in amino acids like aspartate. This foundational knowledge has been crucial for interpreting the structures of more complex calcium-binding proteins.

The discovery and characterization of calcium-binding proteins (CaBPs) like calmodulin in the mid-20th century further fueled research into aspartate-calcium interactions. nih.govwikipedia.orgnih.gov These proteins often contain specific calcium-binding motifs, such as the EF-hand, where aspartate and other acidic residues play a critical role in coordinating the calcium ion. clarku.edu This has led to extensive research into the thermodynamics and kinetics of calcium binding to both individual amino acids and peptides. The development of new analytical techniques has allowed for increasingly detailed investigations into the coordination chemistry and biological roles of aspartate-calcium complexes. researchgate.net

Compound Data

PropertyValueSource(s)
Chemical Name This compound nih.govwikipedia.org
Synonyms Calcium Aspartate Hydrochloride nih.govwikipedia.org
CAS Number 92533-40-9 nih.gov
Molecular Formula C₄H₆CaClNO₄ nih.govwikipedia.org
Molecular Weight 207.63 g/mol nih.govwikipedia.org

Physicochemical Properties of L-Aspartic Acid

PropertyValueSource(s)
Molecular Formula C₄H₇NO₄ chemicalbook.com
Molecular Weight 133.10 g/mol chemicalbook.com
Melting Point >300 °C (decomposes) wikipedia.org
Water Solubility 5 g/L (at 25 °C) chemicalbook.com
pKa (α-carboxyl) 1.99 chemicalbook.com
pKa (β-carboxyl) 3.90 chemicalbook.com
pKa (α-amino) 9.90 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6CaClNO4 B589569 L-Aspartic Acid Calcium Salt Hydrochloride CAS No. 92533-40-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Ca.ClH/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H/q;+2;/p-2/t2-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUAAIHWKUJNKC-JIZZDEOASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].Cl.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)[O-].Cl.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6CaClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747055
Record name Calcium (2S)-2-aminobutanedioate--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92533-40-9
Record name Calcium (2S)-2-aminobutanedioate--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Routes for L Aspartic Acid Calcium Salt Hydrochloride

Direct Synthesis Approaches

Direct synthesis methods for L-Aspartic Acid Calcium Salt primarily involve the reaction of L-aspartic acid with a calcium source in an aqueous medium, followed by precipitation or crystallization. Various techniques have been developed to control the physicochemical properties of the final product.

Aqueous-Phase Precipitation Techniques

Aqueous-phase precipitation is a straightforward and widely utilized method for the synthesis of L-Aspartic Acid Calcium Salt. This technique typically involves the neutralization of L-aspartic acid with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate, in an aqueous solution.

One common approach involves dissolving L-aspartic acid in water and then adding a slurry of calcium hydroxide or a solution of another basic calcium salt. The reaction between L-aspartic acid and calcium hydroxide results in the formation of L-Aspartic Acid Calcium Salt. A patent describes a method where L-aspartic acid is reacted with calcium hydroxide in a specific mass ratio in distilled water. The mixture is heated and stirred to facilitate the reaction, followed by filtration, concentration, crystallization, and drying to obtain the final product. google.com Another patent details the preparation of a calcium salt solution by neutralizing L-aspartic acid with lime milk, which is prepared from calcium oxide. google.com The resulting salt can then be precipitated, for instance, by the addition of ethanol (B145695). google.com

The solubility of L-aspartic acid in aqueous solutions containing calcium chloride has been studied, indicating a "salting-in" effect, which can influence the precipitation process. nih.gov The conditions of the precipitation, such as temperature and the rate of addition of reactants, can affect the crystal morphology and purity of the final product.

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal methods offer an alternative route for the synthesis of calcium-aspartate compounds, often resulting in materials with unique properties, such as metal-organic frameworks (MOFs). These methods involve carrying out the synthesis in a closed system under elevated temperature and pressure.

A recent study details the synthesis of a calcium-aspartate bio-MOF using a hydrothermal method. In this process, a solution of L-aspartic acid is mixed with a calcium chloride solution. The resulting mixture is then heated in an autoclave at 120°C for 60 minutes. rsc.org After cooling, the product is collected by centrifugation, washed, and dried. rsc.org While this specific example yields a MOF, the principles of hydrothermal synthesis, which can promote the formation of crystalline products from reactants in a solvent at high temperatures and pressures, are applicable to the synthesis of L-Aspartic Acid Calcium Salt. Research has also explored the hydrothermal synthesis of amino acids themselves from simple precursors, highlighting the role of temperature and pressure in driving these chemical transformations. osti.govnih.gov

The use of organic solvents in solvothermal synthesis can further influence the resulting product's characteristics. For instance, studies on the hydrolysis of α-tricalcium phosphate (B84403) in the presence of DL-aspartic acid under solvothermal conditions have been conducted, demonstrating the influence of the solvent and additives on the final product phase. mdpi.com

Cryogenic Synthesis Processes and Optimization Parameters

Cryogenic synthesis is a novel approach that utilizes extremely low temperatures to drive chemical reactions. A patented method for the preparation of L-aspartic acid chelated calcium employs this technique to enhance yield and purity. google.com

The process involves creating a supersaturated solution of L-aspartic acid in water, to which calcium hydroxide is added to form a suspension. google.com After adjusting the pH, the suspension is subjected to a reaction in liquid nitrogen at a temperature of -196°C for a duration of 1 to 80 minutes. google.com Following the cryogenic treatment, the mixture is thawed at a temperature between 20°C and 80°C. The product is then precipitated using ethanol, separated, and dried. google.com The significant temperature differential is reported to provide the energy to promote the chemical reaction, leading to improved yield and purity compared to conventional methods. google.com

The table below outlines the parameters described in a patent for the cryogenic synthesis of L-aspartic acid chelated calcium.

ParameterRange/ValueReference
L-Aspartic Acid to Calcium Hydroxide Mass Ratio3.60-1.60 : 1.0-2.0 google.com
pH5-7 google.com
Cryogenic Reaction Temperature-196°C (Liquid Nitrogen) google.com
Cryogenic Reaction Time1-80 minutes google.com
Thawing Temperature20-80°C google.com
Precipitating Agent95% Ethanol google.com

Role of pH and Stoichiometry in Synthesis Control

The pH of the reaction mixture and the stoichiometric ratio of the reactants are critical parameters that significantly influence the synthesis of L-Aspartic Acid Calcium Salt.

The pH plays a crucial role in determining the charge state of L-aspartic acid and the solubility of the calcium salt. A patent for preparing L-aspartic acid salts specifies a reaction pH range of 6.0 to 10.0. google.com Another patent for the synthesis of calcium aspartate recommends a pH between 8 and 9. google.com The cryogenic synthesis method specifies a pH adjustment to a range of 5-7 before the low-temperature reaction. google.com The choice of pH can affect the yield and the formation of different salt forms or chelates.

Stoichiometry, the molar ratio of reactants, is equally important. In the synthesis of calcium phosphonate (B1237965) scale-inhibitor complexes, it has been shown that the molar ratio of calcium ions to the organic molecule in the precipitate is a function of pH. onepetro.org Similarly, for L-Aspartic Acid Calcium Salt, the ratio of L-aspartic acid to the calcium source will dictate the composition of the final product. A patent for L-calcium aspartate specifies weight ratios of L-aspartic acid to calcium carbonate of 0.9-1.1 to 0.4-0.5. google.com Another patent provides a mass ratio of calcium hydroxide to aspartic acid of 3:10. google.com The selection of appropriate stoichiometric ratios is essential for obtaining the desired salt, whether it be a simple salt or a chelated complex. google.com

Synthesis MethodpH RangeReactant Ratio (by mass)Reference
Aqueous Precipitation8-9Calcium Hydroxide : L-Aspartic Acid = 3:10 google.com
General Salt Preparation6.0-10.0Not specified google.com
Cryogenic Synthesis5-7L-Aspartic Acid : Calcium Hydroxide = 3.60-1.60 : 1.0-2.0 google.com
Aqueous SynthesisNot specifiedL-Aspartic Acid : Calcium Carbonate = 0.9-1.1 : 0.4-0.5 google.com

Enzymatic and Biocatalytic Pathways for L-Aspartic Acid Precursors

The industrial production of L-aspartic acid, the key precursor for its calcium salt, predominantly relies on enzymatic conversion due to its high stereospecificity and yield. mdpi.com

Fumarate (B1241708) Conversion to L-Aspartic Acid via Aspartase

The most common industrial method for L-aspartic acid synthesis is the amination of fumaric acid using the enzyme L-aspartate ammonia-lyase, commonly known as aspartase. mdpi.com This enzyme catalyzes the reversible reaction of adding ammonia (B1221849) to the double bond of fumarate to produce L-aspartic acid. researchgate.net

This biocatalytic process is typically carried out using either purified and immobilized aspartase or whole microbial cells that overexpress the enzyme. mdpi.com Immobilization of the enzyme or cells in a gel matrix or on carriers like polyurethane allows for continuous production processes. mdpi.comasm.org The use of immobilized cells from various bacterial species, such as Escherichia coli and Alcaligenes metalcaligenes, has been extensively studied. asm.orgnih.gov

The reaction conditions are optimized to favor the synthesis of L-aspartic acid. The optimal pH for the enzymatic reaction is generally in the alkaline range, typically around 8.5 to 10.5, depending on whether the enzyme is in an immobilized or intact cell form. asm.orgnih.gov The reaction is often carried out at a temperature of around 37°C. nih.govcapes.gov.br The presence of divalent metal ions like Mg²⁺ or Mn²⁺ can protect the enzyme against thermal inactivation. asm.org The product, L-aspartate, has been shown to activate the aspartase enzyme, which can increase the reaction rate. nih.gov

The table below summarizes typical reaction conditions for the enzymatic conversion of fumarate to L-aspartic acid.

ParameterConditionReference
EnzymeL-Aspartate ammonia-lyase (Aspartase) mdpi.com
SubstrateAmmonium (B1175870) Fumarate capes.gov.br
Biocatalyst FormImmobilized enzyme or whole cells (e.g., E. coli, A. metalcaligenes) asm.orgnih.gov
Optimal pH8.5 - 10.5 asm.orgnih.gov
Optimal Temperature~37°C nih.govcapes.gov.br
Activators/StabilizersMg²⁺, Mn²⁺, L-Aspartate asm.orgnih.gov

Microorganism-Mediated Synthesis of L-Aspartic Acid

The industrial production of L-aspartic acid, the precursor to its calcium salt hydrochloride, is predominantly achieved through enzymatic conversion facilitated by microorganisms. mdpi.com This biotechnological approach is favored for its high product concentration, minimal byproducts, and stereospecificity, which eliminates the need for optical resolution required in chemical synthesis. mdpi.commdpi.com The core of this method is the one-step reaction converting fumaric acid and ammonia into L-aspartic acid, a reaction catalyzed by the enzyme L-aspartate ammonia-lyase, commonly known as L-aspartase. mdpi.com

A variety of microorganisms have been identified as producers of L-aspartic acid, including species from the genera Pseudomonas, Bacillus, and Proteus. mdpi.comijettjournal.org However, industrial applications almost exclusively utilize strains of Escherichia coli and Corynebacterium glutamicum due to their high aspartase activity. mdpi.com In the fermentation process, these microorganisms are cultured in a medium containing the substrates, primarily fumaric acid and a source of ammonia. ijettjournal.org The L-aspartic acid is then secreted extracellularly into the culture broth. mdpi.com While fumaric acid is the main substrate, yielding over 95%, the less expensive feedstock maleic acid can also be used in a two-step reaction where a maleate (B1232345) isomerase first converts it to fumaric acid. mdpi.comgoogle.com

Recent research has focused on metabolic engineering to enhance production yields directly from more economical substrates like glucose. mdpi.com For instance, engineered E. coli strains have been developed to optimize the metabolic pathways leading to L-aspartate biosynthesis. mdpi.com

Table 1: Microbial Production of L-Aspartate

Microorganism Substrate(s) Titer (g/L) Conversion Yield/Ratio Reference
E. coli JCL1258/pBAW2/pASP400 Fumarate >77 83% mdpi.com
Engineered E. coli Glucose 33.1 0.39 g/g mdpi.com
Engineered E. coli Glucose 419.8 0.72 (ratio) mdpi.com

Immobilized Enzyme/Microorganism Systems in Production

To improve process efficiency, stability, and reusability, immobilization techniques are widely employed for both the aspartase enzyme and the whole microbial cells. researchgate.netdoi.org Immobilization allows for continuous production processes, simplifies the separation of the catalyst from the reaction mixture, and often enhances the stability of the enzyme. mdpi.comdoi.org

Whole-Cell Immobilization: A successful industrial method involves immobilizing whole E. coli cells that have high aspartase activity. researchgate.net One common technique is entrapping the microbial cells within a polyacrylamide gel lattice. researchgate.netnih.govresearchgate.net These immobilized cell systems are then packed into columns. When a substrate solution of ammonium fumarate is passed through the column, the cells catalyze the conversion to L-aspartic acid. researchgate.net This continuous process was successfully industrialized in the 1970s. researchgate.netresearchgate.net

Immobilized Enzyme Systems: Alternatively, the L-aspartase enzyme can be extracted from the microorganisms, purified, and then immobilized onto various carriers. nih.gov A notable method is the adsorption of aspartase onto weakly basic anion exchange resins, such as Duolite A7. researchgate.net Other supports include epoxy-functionalized carriers like Eupergit® C and magnetic nanoparticles. nih.gov These immobilized enzyme systems are praised for high productivity and the ease of downstream processing. mdpi.com

Derivatization and Conversion from Other L-Aspartate Calcium Salts

The synthesis of L-Aspartic Acid Calcium Salt Hydrochloride specifically involves the transformation from a precursor, typically L-aspartic acid or its calcium salt.

Acidification of Calcium Aspartate to Hydrochloride Forms

A primary route to obtaining the hydrochloride salt is through the direct acidification of a calcium aspartate solution. This process begins with the preparation of calcium aspartate. L-aspartic acid can be neutralized with a calcium base, such as calcium oxide (lime milk), to form a solution of calcium L-aspartate. google.com

To convert this calcium salt to the hydrochloride form, a controlled amount of hydrochloric acid (HCl) is added to the solution. The addition of HCl serves to introduce the chloride anion and adjust the pH. The general chemical principle involves the protonation of the aspartate molecule. While specific literature on "this compound" is sparse, the synthesis of L-Aspartic Acid Hydrochloride is documented, involving the dissolution of a precursor in a solvent followed by the addition of concentrated HCl. jk-sci.com A similar principle would apply here, where the calcium aspartate solution is carefully treated with hydrochloric acid to yield the desired this compound.

Salt Metathesis and Ion Exchange Methods

Salt metathesis, or double displacement, offers another synthetic route. acs.org This type of reaction is driven forward by the formation of a product with lower solubility that precipitates from the solution. acs.org In this context, a soluble calcium salt, such as calcium chloride, could be reacted with a soluble salt of L-aspartic acid, like disodium (B8443419) L-aspartate. nih.gov The exchange of ions would lead to the formation of L-Aspartic Acid Calcium Salt and sodium chloride. To obtain the hydrochloride form, the reaction conditions would need to be controlled, potentially by using L-aspartic acid hydrochloride as a reactant or by subsequent acidification.

Ion exchange chromatography is another viable method, particularly for purification and conversion. mdpi.com In this technique, a solution containing calcium L-aspartate could be passed through an anion exchange column that has been pre-loaded with chloride ions. The aspartate ions would exchange with the chloride ions on the resin, resulting in the formation of the desired hydrochloride salt in the eluate.

Process Optimization and Yield Enhancement in Synthesis

Significant research has been dedicated to optimizing the synthesis of L-aspartic acid to enhance yield and process efficiency, which is foundational for the production of its subsequent salts. mdpi.commdpi.com

Optimization of fermentation and enzymatic reactions involves the fine-tuning of several key parameters. For continuous production using immobilized E. coli, optimal conditions have been identified as a pH of 8.5 and a temperature of 50°C. mdpi.com The stability of the enzyme, particularly against heat inactivation, can be significantly increased by fortifying the fermentation medium with divalent cations, including calcium (Ca²⁺). mdpi.com

Modern advancements include the development of membrane reactor systems (MRS). mdpi.com These systems utilize growth-arrested cells, which eliminates the need for physical immobilization and overcomes challenges associated with low mass transfer rates and productivity in traditional packed-bed reactors. mdpi.com MRS facilitates easier separation of cells and can generate high yields over long periods of operation. mdpi.com Statistical methods like Response Surface Methodology (RSM) are also employed to optimize media components and physical parameters such as temperature, pH, and agitation speed for enhanced production. nih.gov

Table 2: Process Optimization Parameters for L-Aspartic Acid Synthesis

Parameter Optimal Condition/Value Purpose/Effect Reference
pH 8.5 Optimal for L-aspartase activity in continuous production. mdpi.com
Temperature 50°C Optimal for L-aspartase activity in continuous production. mdpi.com
Divalent Cations (Mg²⁺, Ca²⁺) Fortification of medium Protects cells from heat inactivation, increasing column stability. mdpi.com
Substrate Concentration 300 mM Achieved 93% conversion after 6 hours in a dual-enzyme reaction. researchgate.net
System Type Membrane Reactor System (MRS) Overcomes low mass transfer; simplifies cell separation; high yield. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of L Aspartic Acid Calcium Salt Hydrochloride

Crystallographic Studies and Polymorphism Analysis

Crystallographic techniques are indispensable for determining the atomic and molecular structure of a crystalline solid. These methods provide precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice, which collectively define the material's properties.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline material. The technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions, molecular conformation, and intermolecular interactions (like hydrogen bonding) can be deduced. researchgate.net

Illustrative Data: As specific SCXRD data for L-Aspartic Acid Calcium Salt Hydrochloride is not publicly available, the crystallographic data for the parent L-Aspartic Acid is presented below to illustrate the parameters that would be determined.

ParameterIllustrative Value (for L-Aspartic Acid)
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.579
b (Å)6.969
c (Å)9.243
β (°)96.10
Volume (ų)485.8
Z (Molecules/Unit Cell)4

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. pdx.edu It is essential for identifying crystalline phases, determining the degree of crystallinity, and detecting potential polymorphic forms. researchgate.net The sample is exposed to X-rays, and the diffraction pattern—a plot of intensity versus the diffraction angle (2θ)—serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net

In the analysis of this compound, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its diffraction pattern to a known standard.

Assess the sample's phase purity, identifying any crystalline impurities or unreacted starting materials.

Study potential polymorphism, where the compound might exist in multiple crystal structures with different physical properties.

Evaluate the material's crystallinity, as a high degree of crystallinity is indicated by sharp, well-defined diffraction peaks, whereas broad, diffuse halos suggest amorphous content.

Analysis of Crystal Habit and Morphology

Crystal habit refers to the characteristic external shape of a crystal, while morphology describes its form and structure. These features are typically investigated using microscopy techniques, most commonly Scanning Electron Microscopy (SEM). SEM provides high-resolution images of the sample's surface, revealing the shape, size distribution, and surface texture of the crystals. The habit and morphology are influenced by the internal crystal structure and the conditions of crystallization (e.g., solvent, temperature, impurities).

For this compound, understanding its crystal morphology would be important for properties such as flowability and dissolution rate, which are critical in various applications. While specific morphological data is not available, studies on the interaction of L-aspartic acid with calcium carbonate have shown that the amino acid can significantly influence crystal morphology, inducing the formation of spherical vaterite crystals instead of rhombohedral calcite. Current time information in Oberpfalz, DE.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. These methods are powerful tools for identifying functional groups, studying intermolecular interactions (like hydrogen bonding), and elucidating coordination between ions and ligands.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending, etc.). rtilab.comwikipedia.org The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and provides a distinct fingerprint based on the molecule's functional groups. nih.gov

An FTIR analysis of this compound would identify characteristic vibrations associated with the aspartic acid backbone. Key expected absorption bands would include those for the amine group (N-H stretching), the alkyl group (C-H stretching), and the carboxylate groups (COO⁻ asymmetric and symmetric stretching). The coordination of the carboxylate groups to the calcium ion and the presence of the hydrochloride salt would likely cause shifts in the positions and shapes of these bands compared to pure L-aspartic acid.

Illustrative Data: The table below lists the principal FTIR absorption bands for L-Aspartic Acid and indicates the expected vibrational modes. For the title compound, shifts in these bands would be anticipated due to ionic interactions.

Illustrative Wavenumber (cm⁻¹) (for L-Aspartic Acid)Vibrational Assignment
~3100-3300N-H stretch (amine group)
~2900-3000C-H stretch (alkyl group)
~1640COO⁻ asymmetric stretch
~1580N-H bend
~1410COO⁻ symmetric stretch
~1300-1450C-H bend
~1100-1250C-N stretch

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light (usually from a laser). It provides information complementary to FTIR. While FTIR is more sensitive to polar functional groups (e.g., C=O, O-H), Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations (e.g., C-C, S-S).

Illustrative Data: The table below presents characteristic Raman shifts observed for L-Aspartic Acid, which serve as a reference for the analysis of its calcium salt hydrochloride derivative.

Illustrative Raman Shift (cm⁻¹) (for L-Aspartic Acid)Vibrational Assignment
~2900-3000C-H stretch
~1415COO⁻ symmetric stretch
~1330CH₂ wagging
~938C-C skeletal stretch
~875C-C skeletal stretch
~550COO⁻ rocking

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of chemical compounds in both solution and solid states.

Solution-state ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom. For this compound, spectra are typically acquired in a solvent like deuterium (B1214612) oxide (D₂O).

In ¹H NMR studies, the binding of calcium ions to the carboxyl groups of aspartic acid can be observed. nih.gov This interaction influences the electron density around the neighboring protons, leading to shifts in their resonance frequencies compared to free aspartic acid. The protons on the α-carbon and β-carbon of the aspartic acid backbone show characteristic signals. The coupling between these protons (vicinal coupling) can also provide insights into the rotational isomerism of the molecule in solution. nih.gov

¹³C NMR complements the proton data by providing direct information on the carbon skeleton. The chemical shifts of the carboxyl carbons are particularly sensitive to their environment, including chelation with calcium. researchgate.net Coordination with Ca²⁺ typically causes a shift in the signal of the involved carboxylate carbon. researchgate.net

Below are typical chemical shift ranges for the core L-Aspartic acid structure in an aqueous environment. The exact shifts for the title compound would be influenced by pH, concentration, and the presence of Ca²⁺ and Cl⁻ ions.

Table 1: Representative NMR Chemical Shifts for L-Aspartic Acid Moiety in D₂O

AtomNucleusTypical Chemical Shift (ppm)Notes
α-CH¹H~3.9Shift is sensitive to pH and metal chelation.
β-CH₂¹H~2.8Appears as a multiplet due to coupling with α-CH.
α-C¹³C~53
β-C¹³C~38
α-COOH¹³C~175Shift is highly dependent on protonation state and Ca²⁺ coordination.
β-COOH¹³C~177Shift is highly dependent on protonation state and Ca²⁺ coordination.

Note: Data is generalized from typical values for L-Aspartic Acid. bmrb.iochemicalbook.com Precise shifts for this compound require experimental determination.

Solid-state NMR (ssNMR) is crucial for characterizing the compound in its solid, crystalline, or amorphous form, providing information unattainable in solution. This technique probes the local chemical environment and intermolecular interactions within the crystal lattice.

For a complex salt like this compound, ¹³C ssNMR can distinguish between different crystalline forms (polymorphs) if they exist. The ¹³C chemical shifts in the solid state are sensitive to the packing and conformation of the molecules in the crystal. acs.org Broad peaks in a ¹³C ssNMR spectrum can indicate an amorphous (disordered) structure, whereas sharp peaks suggest a well-ordered crystalline material. nih.gov

Advanced ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), enhance the signal of low-abundance nuclei like ¹³C. Furthermore, techniques like Rotational-Echo Double-Resonance (REDOR) can be used to measure internuclear distances, for instance, between a ¹³C-labeled carbon and the quadrupolar ⁴³Ca nucleus, providing direct evidence of Ca²⁺ binding sites and their proximity to specific atoms in the aspartate molecule. nih.govacs.org Such experiments are vital for confirming the stoichiometry and coordination chemistry in the solid state.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination and structural elucidation through fragmentation analysis.

ESI-MS is a soft ionization technique ideal for analyzing polar and thermally labile molecules like amino acids and their salts. In positive ion mode, the L-aspartic acid component would typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 134.0. researchgate.net Depending on the ESI conditions, adducts with sodium [M+Na]⁺ or calcium [M-H+Ca]⁺ might also be detected.

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that helps confirm the structure. For the aspartic acid moiety, characteristic fragmentation includes the neutral loss of water (H₂O) and formic acid (HCOOH). A significant fragment ion is often observed at m/z 88, corresponding to the loss of the carboxyl group (a-ion) or related structures. researchgate.netnih.gov The presence and relative intensities of these fragments are used to confirm the identity of the aspartic acid backbone. nih.gov

Table 2: Expected ESI-MS/MS Fragmentation of the L-Aspartic Acid Moiety

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Identity
134.0116.0H₂O (18 Da)[M+H-H₂O]⁺
134.088.0HCOOH (46 Da)[M+H-HCOOH]⁺
134.070.0HCOOH + H₂O (64 Da)[M+H-HCOOH-H₂O]⁺

Note: Fragmentation data based on studies of L-Aspartic Acid. researchgate.netnih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. This is the gold standard for assessing the purity of pharmaceutical compounds. nih.gov

An LC method, often using a hydrophilic interaction liquid chromatography (HILIC) column, is developed to separate this compound from potential impurities. nih.gov These impurities could include other amino acids, precursors from synthesis, or degradation products like isoaspartic acid. nih.gov

Following separation by LC, the eluent is directed into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion for the target compound is selected and a characteristic fragment ion is monitored. researchgate.net This highly specific detection method allows for accurate quantification and ensures that the measured peak corresponds only to the compound of interest, providing a reliable assessment of its purity. The method can be validated for linearity, accuracy, and precision to meet regulatory standards. nih.govnih.gov

Elemental Analysis and Stoichiometry Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Calcium, Chlorine) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula, C₄H₈ClCaNO₄.

Table 3: Theoretical Elemental Composition of this compound (C₄H₈ClCaNO₄)

ElementSymbolAtomic Weight% Composition
CarbonC12.01123.36%
HydrogenH1.0083.92%
ChlorineCl35.45317.24%
CalciumCa40.07819.49%
NitrogenN14.0076.81%
OxygenO15.99931.12%
Total 100.00%

Note: Molecular formula derived from the components L-Aspartic Acid (C₄H₇NO₄), Calcium (Ca²⁺), and Hydrochloride (HCl), assuming a 1:1:1 molar complex after charge balancing.

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the physicochemical properties of materials by measuring changes in their properties as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide critical insights into its thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A hypothetical TGA curve for this compound would likely exhibit a multi-step decomposition process. The decomposition of similar compounds, such as calcium oxalate (B1200264) monohydrate and other calcium carboxylates, often occurs in distinct stages, including dehydration and the formation of calcium carbonate as an intermediate before its final decomposition to calcium oxide at very high temperatures. libretexts.orgyoutube.comresearchgate.neth-and-m-analytical.com

The proposed decomposition pathway for this compound is as follows:

Dehydration: The initial mass loss at lower temperatures (typically below 200°C) would correspond to the removal of any hydrated water molecules.

Loss of Hydrogen Chloride (HCl): As the temperature increases, the hydrochloride salt would likely decompose, releasing gaseous HCl.

Decomposition of the Aspartate Moiety: The organic part of the salt, the aspartate, would then decompose. The decomposition of L-aspartic acid itself is a complex process. researchgate.net In the presence of calcium, this decomposition is expected to yield calcium carbonate (CaCO₃) as a solid residue.

Decomposition of Calcium Carbonate: At significantly higher temperatures (generally above 600°C), the intermediate calcium carbonate would decompose into calcium oxide (CaO) and carbon dioxide (CO₂). researchgate.net

A plausible TGA data table based on this hypothesized decomposition is presented below.

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Product(s)Solid Residue
Dehydration50 - 150VariableH₂OAnhydrous Salt
Dehydrochlorination150 - 250~17.6HClCalcium Aspartate
Aspartate Decomposition250 - 600~35.2CO₂, H₂O, NH₃, etc.CaCO₃
Carbonate Decomposition600 - 850~21.2CO₂CaO

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect thermal events such as melting, crystallization, and other phase transitions. researchgate.net For this compound, the DSC thermogram would be expected to show peaks corresponding to the decomposition events observed in the TGA.

The expected thermal events are:

Endothermic Peak (Dehydration): The removal of water is an endothermic process, which would be visible as a broad endothermic peak in the DSC curve.

Endothermic Peak (Dehydrochlorination & Melting/Decomposition): The loss of HCl and the subsequent melting and decomposition of the organic moiety are typically endothermic events. These may appear as one or more distinct or overlapping endothermic peaks.

Exothermic/Endothermic Peaks (Aspartate Decomposition): The breakdown of the aspartate structure into calcium carbonate can be complex, potentially involving both endothermic bond-breaking and exothermic rearrangement and oxidation processes.

Endothermic Peak (CaCO₃ Decomposition): The decomposition of calcium carbonate to calcium oxide is a well-characterized, sharp endothermic event at high temperatures. researchgate.net

A hypothetical DSC data table summarizing these expected phase transitions is provided below.

Thermal EventPeak Temperature (°C)Enthalpy Change (ΔH)Description
Endotherm~120EndothermicLoss of water of hydration.
Endotherm~230EndothermicLoss of HCl and onset of decomposition.
Complex Peaks300 - 550Exo- and/or EndothermicDecomposition of the organic aspartate moiety.
Endotherm~780EndothermicDecomposition of calcium carbonate to calcium oxide.

Solution Chemistry and Ionic Interactions of L Aspartic Acid Calcium Salt Hydrochloride

Investigations into Dissolution Kinetics and Mechanisms

The dissolution of L-Aspartic Acid Calcium Salt Hydrochloride in an aqueous environment is a multifaceted process. Upon introduction to water, the ionic salt begins to dissociate into its constituent ions: a calcium cation (Ca²⁺), a chloride anion (Cl⁻), and an aspartate zwitterion. The kinetics of this dissolution are influenced by the inherent properties of the compound and the surrounding medium.

Speciation and Ionic Equilibria in Aqueous Systems

Once dissolved, this compound exists as a collection of ions in equilibrium. The speciation, or the distribution of these different ionic forms, is highly dependent on the solution's chemical environment.

pH-Dependent Behavior and Protonation States

The aspartic acid component of the salt is a dicarboxylic amino acid, meaning it has two carboxyl groups and one amino group. sigmaaldrich.com Each of these functional groups can exist in a protonated or deprotonated state depending on the pH of the solution. The isoelectric point of L-aspartic acid is approximately 2.77. chemicalbook.com

At low pH (acidic conditions): The carboxyl groups are protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge on the aspartate molecule.

At near-neutral pH: One carboxyl group is deprotonated (-COO⁻), while the other remains protonated, and the amino group is protonated, leading to a zwitterionic form with no net charge.

At high pH (alkaline conditions): Both carboxyl groups are deprotonated, and the amino group is in its neutral form (-NH₂), resulting in a net negative charge.

This pH-dependent behavior is critical as it influences the molecule's ability to interact with other ions in the solution, including the calcium and chloride ions from the salt itself. Studies have shown that the ability of aspartate to interact with calcium carbonate nucleation is stronger at lower pH values. researchgate.net

Ionic Strength Effects on Dissociation

The ionic strength of a solution, a measure of the total concentration of ions, significantly impacts the dissociation of weak acids and bases. researchgate.netelixirpublishers.comresearchgate.net For this compound, increasing the ionic strength of the solution will affect the dissociation equilibrium of the aspartic acid component. Generally, an increase in ionic strength tends to lower the pKa of weak acids, which can shift the equilibrium towards the deprotonated forms of the carboxyl groups at a given pH. researchgate.netnih.gov This is due to the increased charge screening provided by the higher concentration of ions in the solution. nih.gov

Solubility Studies in Various Solvents

The solubility of this compound is a key physical property. While it is soluble in water, its solubility in other solvents is limited. L-aspartic acid itself is insoluble in ethanol (B145695) and ethyl ether. chemicalbook.comnih.gov

Influence of Co-existing Ions (e.g., Chloride, other Metal Cations)

The presence of other ions in the solution can significantly alter the solubility of this compound through a phenomenon known as the "salting-in" or "salting-out" effect.

Salting-in: The presence of certain salts can increase the solubility of amino acids. Studies on L-aspartic acid have shown that salts containing divalent cations like Mg²⁺ and Ca²⁺ induce a "salting-in" effect, with calcium salts often showing a higher magnitude of this effect. acs.orgnih.gov Nitrate (B79036) anions also tend to increase the relative solubility more than chloride anions due to stronger binding with the amino acids. acs.orgnih.gov For instance, the presence of calcium chloride has been shown to increase the solubility of L-aspartic acid. acs.orgnih.gov

Salting-out: Conversely, some salts can decrease the solubility of amino acids. However, for L-aspartic acid, a salting-in effect is more commonly observed with many common salts. ua.pt

The table below summarizes the effect of various salts on the relative solubility of L-aspartic acid at 298.2 K.

Salt Solution (2 mol/kg)Relative Solubility (S/S₀) of L-Aspartic Acid
MgCl₂>1
CaCl₂>1
Mg(NO₃)₂>1
Ca(NO₃)₂~4.6
NaCl>1
NaNO₃>1
KCl>1
KNO₃>1
NH₄Cl>1
NH₄NO₃>1

Data compiled from studies on L-aspartic acid solubility in various salt solutions. acs.orgnih.govua.pt

Temperature and Pressure Effects on Solubility

Temperature: The solubility of L-aspartic acid in water increases with temperature. For example, 1 gram dissolves in 222.2 ml of water at 20°C, but in only 149.9 ml at 30°C. nih.gov Studies on the binding of calcium to aspartate have shown that the process is enthalpically driven, with a negative enthalpy change (ΔH⁰) of -17 kJ·mol⁻¹. nih.gov This indicates that the binding process is exothermic. Despite a less negative enthalpy change compared to glutamate (B1630785), the stronger binding of calcium to aspartate is an entropy-driven effect due to the formation of a ring-like complex. nih.gov

Pressure: While the effect of pressure on the solubility of this compound is not extensively documented in readily available literature, Le Chatelier's principle suggests that an increase in pressure will favor the state that occupies a smaller volume. For most solids dissolving in liquids, the volume change upon dissolution is relatively small, and thus the effect of pressure on solubility is often negligible unless gases are involved.

Ligand-Metal Binding Modes and Geometries

The coordination of L-aspartic acid to a metal center like calcium involves specific interactions with its functional groups. The geometry of the resulting complex is determined by the nature of these bonds and the coordination number of the metal ion.

L-aspartic acid is a potentially tridentate ligand, meaning it can bind to a metal ion through three donor sites: the amino group and the two carboxylate groups (α and β). In the context of calcium chelation, the carboxylate groups are the primary sites of interaction. acadsoft.co.uk The dianionic form of L-aspartic acid can act as a bidentate or tridentate chelating agent, forming stable ring structures with the calcium ion. wikipedia.org

Studies have shown that in calcium-aspartate complexes, the metal ion can be coordinated by both the α-amino group and the carboxylate groups. wikipedia.org The most common binding mode for amino acids with metal ions is as N,O-bidentate ligands, where the amino group and the α-carboxylate group form a stable five-membered chelate ring. nih.govresearchgate.net However, with aspartic acid, the side-chain carboxylate group can also participate in coordination, leading to a more complex structure. Molecular dynamics simulations have confirmed a strong interaction between the carboxyl sites of L-aspartic acid and calcium ions, leading to the formation of coordinate bonds. acadsoft.co.uk

The coordination can be described as follows:

Bidentate Chelation: Involving the α-amino nitrogen and one oxygen from the α-carboxylate group.

Tridentate Chelation: Involving the α-amino nitrogen and oxygen atoms from both the α- and β-carboxylate groups. wikipedia.org

The interaction between calcium and the carboxylate groups can be further classified as monodentate, where the calcium ion binds to only one of the oxygen atoms of the carboxylate group, or bidentate, where it binds to both oxygen atoms. iupac.org

The presence of a hydrochloride component signifies that the compound is a salt of hydrochloric acid. This has a significant impact on the coordination chemistry in an aqueous solution. Hydrochloric acid is a strong acid, and its presence ensures an acidic environment. researchgate.net

In an acidic solution, the amino group of L-aspartic acid will be protonated, existing in the form of -NH3+. This protonation prevents the nitrogen atom from donating its lone pair of electrons to the calcium ion. core.ac.uk Consequently, the primary coordination of calcium will occur through the oxygen atoms of the two carboxylate groups.

Stability Constants and Chelation Efficacy with Calcium

The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). wikipedia.orgyoutube.com A higher log K value indicates a more stable complex and thus a higher chelation efficacy. The determination of stability constants is often carried out using potentiometric titration. iupac.org

For the complexation of calcium with L-aspartate, the equilibrium can be represented as:

Ca²⁺ + Asp²⁻ ⇌ [Ca(Asp)]

The stability of metal-aspartate complexes generally follows the Irving-Williams series for divalent metal ions, which is Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. libretexts.org Calcium, being an alkaline earth metal, typically forms less stable complexes with amino acids compared to transition metals. nist.gov

While specific, critically evaluated log K values for the L-aspartic acid-calcium complex are compiled in extensive databases like the NIST Critically Selected Stability Constants of Metal Complexes Database (SRD 46) and IUPAC publications, a simplified table with representative data is often used for comparative purposes. nih.goviupac.orgasianpubs.org Unfortunately, a precise value from a direct query of these databases is not available. However, the literature indicates that the stability is sufficient for chelation to occur effectively in solution. libretexts.orgnist.gov The chelation is an entropically driven process, favored by the formation of stable ring structures. wikipedia.org

Table 1: General Comparison of Metal-Aspartate Complex Stability This table provides a qualitative comparison based on the Irving-Williams series and general principles of coordination chemistry.

Metal IonRelative Stability of Aspartate Complex
Ca²⁺Lower
Mg²⁺Lower
Mn²⁺Moderate
Fe²⁺Moderate
Co²⁺Moderate
Ni²⁺High
Cu²⁺Very High
Zn²⁺High

This is an interactive table. The data is illustrative and based on established chemical principles.

Formation of Multivalent Metal-Aspartate Complexes (e.g., Lanthanides, other Divalent Cations)

L-aspartic acid readily forms complexes with a variety of multivalent cations, not limited to calcium. The coordination behavior with other divalent cations like magnesium, zinc, and copper is of significant interest, as is its interaction with trivalent lanthanide ions.

The complexation of lanthanide ions (Ln³⁺) with amino acids is studied for applications in separation chemistry and as probes in biological systems. Aspartic acid can act as a bridging ligand, forming polynuclear complexes with lanthanides. The stability of these complexes tends to increase across the lanthanide series, a trend attributed to the lanthanide contraction and the corresponding increase in ionic potential.

Thermodynamic studies on the complexation of lanthanides with ligands similar to aspartic acid, such as HEDTA, show that the formation of these complexes is often driven by a large positive entropy change, even if the enthalpy change is unfavorable (endothermic). researchgate.net

Molecular Modeling and Computational Studies of Chelation

Computational methods, particularly molecular modeling and Density Functional Theory (DFT), provide valuable insights into the mechanisms of chelation at an atomic level. These techniques are used to predict the geometry of complexes, understand the nature of the bonding, and calculate binding energies.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of L-aspartic acid-calcium chelation, DFT can be employed to:

Determine the most stable geometric configuration of the complex by calculating the energies of different possible coordination modes.

Analyze the electronic structure to understand the nature of the coordinate bonds between the calcium ion and the oxygen and nitrogen donor atoms of aspartic acid.

Calculate binding energies , which provide a theoretical measure of the stability of the complex.

DFT studies have shown that there is a significant charge transfer from the carboxylate groups to the metal ion upon complexation, which stabilizes the resulting chelate. core.ac.uk These computational analyses complement experimental data and help to build a more complete picture of the chelation process. For instance, computational studies on the interaction of carboxylated peptides with calcium carbonate have elucidated the favorable binding of carboxylate side chains to calcium ions. asianpubs.org

Coordination Chemistry and Chelation Mechanisms of L Aspartic Acid Calcium Salt Hydrochloride

2 Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and interactions of molecules at an atomic level. nih.gov For this compound, MD simulations provide detailed insights into the conformational changes, binding mechanisms, and stability of the calcium-aspartate complex in a simulated aqueous environment. aip.orgnih.gov These simulations model the movement of every atom in the system over time by solving Newton's equations of motion, offering a real-time visualization of molecular interactions. rsc.orgnih.gov

In a typical MD simulation of this system, the initial coordinates of the atoms of the L-aspartic acid molecule, the calcium ion, chloride ions, and surrounding water molecules are placed in a simulation box with periodic boundary conditions. nih.gov A force field, which is a set of parameters describing the potential energy of the system, is applied to calculate the forces between atoms. aip.org The simulation then proceeds for a set duration, often on the scale of nanoseconds to microseconds, tracking the trajectory of each atom. nih.govnih.gov

MD simulations have been used to confirm the strong interaction between the carboxyl sites of L-aspartic acid and calcium ions, showing the formation of coordinated bonds. rsc.org These simulations can reveal key parameters of the chelation, such as the distance between the calcium ion and the coordinating oxygen atoms of the aspartate's carboxyl groups. For instance, simulations of calcium binding to proteins with aspartate residues show that the Ca²⁺ ion settles into a well-defined coordination space. nih.gov

The data generated from MD simulations can be extensive and is often presented in tables that summarize key structural and energetic parameters.

Table 1: Representative Interatomic Distances from MD Simulations of Ca²⁺-Aspartate Interaction

Interacting Atoms Average Distance (Å) Description
Ca²⁺ – Oxygen (Asp carboxyl) ~2.4 - 2.7 Represents the primary coordination distance in the chelate complex. The range reflects the dynamic nature of the bond. nih.govacs.org
Ca²⁺ – Water Oxygen (1st hydration shell) ~2.46 The average distance to oxygen atoms of water molecules directly coordinated to the calcium ion. acs.org
Ca²⁺ – Chloride Ion (Contact Pair) ~2.7 - 2.8 The distance for a direct contact ion pair, though often the ions are separated by water molecules. aip.org

This table presents typical data derived from MD simulation studies of calcium ion interactions in aqueous solutions containing carboxylate groups and chloride ions. Actual values can vary based on the specific force field and simulation conditions.

Interactions with Inorganic and Polymeric Systems in Material Science

Modulation of Calcium Carbonate Nucleation and Crystal Growth

L-aspartic acid (L-Asp) has been extensively studied as an organic additive to control the crystallization of calcium carbonate (CaCO₃), a compound of great interest in biomineralization and industrial applications. The presence of L-Asp in a crystallization system can profoundly influence the resulting polymorph, morphology, and size of the CaCO₃ crystals. This control is attributed to the strong interaction between the carboxyl groups of the amino acid and calcium ions (Ca²⁺) in solution, as well as its adsorption onto the surfaces of nascent crystals. lmu.dersc.org

Calcium carbonate exists in three main anhydrous crystalline polymorphs: calcite, aragonite, and vaterite. In the absence of additives, calcite is the most thermodynamically stable form and typically predominates. lmu.de However, L-aspartic acid can effectively direct the crystallization pathway toward the metastable vaterite polymorph. lmu.denih.gov

The selection of the polymorph is highly dependent on the concentration of L-aspartic acid in the reaction system. lmu.de At very low or zero concentrations, the primary product is rhombohedral calcite. As the concentration of L-aspartic acid increases, the proportion of vaterite in the precipitate grows. lmu.de Studies have shown that above a certain concentration threshold (e.g., 1.0 mg/ml), the precipitate can be composed almost entirely of spherical vaterite crystals. lmu.de This demonstrates that L-aspartic acid alone is sufficient to switch the transformation between calcite and vaterite without the need for other organic matrices or metal ions. lmu.denih.gov The stabilization of vaterite is a key outcome of this interaction, preventing its common transformation into the more stable calcite phase. lmu.de Similarly, poly(aspartic acid) has been shown to inhibit vaterite nucleation and growth less than calcite at low concentrations, while inhibiting calcite formation more effectively at higher concentrations. researchgate.netnih.gov

Influence of L-Aspartic Acid Concentration on Calcium Carbonate Polymorph
L-Aspartic Acid Concentration (mg/ml)Predominant CaCO₃ PolymorphObserved Morphology
0CalciteBulky, amorphous
0.25 - 0.5Calcite with small amount of VateriteLayered, rhombohedral
> 1.0VateriteSpherical

Data derived from research on the effects of L-aspartic acid on calcium carbonate precipitation. lmu.de

Beyond polymorph selection, L-aspartic acid exerts significant control over the morphology and size of calcium carbonate crystals. In systems without L-Asp, calcite typically forms as bulky, rhombohedral crystals. lmu.de The introduction of L-Asp leads to dramatic changes in crystal shape and aggregation. As the concentration of L-Asp increases, the morphology shifts from the typical calcite shape to layered structures and eventually to uniform, porous spherical aggregates of vaterite. lmu.denih.gov

The mechanism by which L-aspartic acid modulates calcium carbonate crystallization is rooted in its adsorption onto mineral surfaces. The carboxyl groups (-COOH) of the amino acid are the primary active sites for this interaction. lmu.dersc.org Molecular dynamics simulations have confirmed a strong interaction between the carboxyl sites of L-Asp and calcium ions in solution, leading to the formation of coordinated bonds. rsc.org

This process can be understood through several key steps:

Complexation in Solution: L-aspartic acid forms complexes with Ca²⁺ ions in the solution. This complexation acts as a template that can induce the nucleation of calcium carbonate. lmu.de

Electrostatic Attraction: In aqueous environments within a specific pH range (e.g., between the isoelectric point of aspartate, ~2.98, and the point of zero charge of the mineral surface), the aspartate molecule is negatively charged. This leads to a strong electrostatic attraction to the positively charged mineral surfaces, such as those of brucite or calcite. acs.org

Surface Adsorption and Growth Inhibition: Once attracted to the surface, L-Asp molecules adsorb onto specific crystal planes. The presence of these adsorbed molecules on the crystal surface inhibits further growth by sterically blocking the addition of new ions to the crystal lattice. This inhibition also prevents the complete fusion of smaller crystal grains into larger ones, contributing to the formation of nano-structured aggregates. lmu.de

Application in Metal-Organic Framework (MOF) Design and Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (ligands or linkers). The biocompatibility and functional groups of amino acids make them excellent candidates for use as organic linkers in the synthesis of so-called bio-MOFs. L-aspartic acid, with its two carboxylate groups, is particularly suitable for creating robust linkages with metal nodes. rsc.org

In the synthesis of calcium-based bio-MOFs, L-aspartic acid serves as the organic ligand, while calcium ions act as the metal nodes. rsc.orgrsc.orgresearchgate.net The components of L-Aspartic Acid Calcium Salt Hydrochloride are thus the fundamental building blocks for these frameworks. The dicarboxylate structure of aspartic acid allows it to bridge multiple calcium centers, leading to the formation of a stable, extended network. rsc.org

Researchers have successfully synthesized calcium-aspartate MOFs for various applications. rsc.orgrsc.org In some more complex structures, aspartic acid-decorated ligands have been used in conjunction with other metal ions like copper, where calcium ions are then incorporated into the pores of the resulting framework as hydrated clusters. nih.govacs.org In these cases, the aspartic acid residues pointing into the framework's cages play a crucial role in binding the calcium clusters through hydrogen bonds. nih.govacs.org

The structural properties of calcium-aspartate MOFs have been investigated using various analytical techniques. These studies reveal key characteristics regarding their crystallinity, morphology, and porosity.

Crystallinity: Powder X-ray diffraction (PXRD) analysis confirms the crystalline nature of synthesized Ca-Asp MOFs. The diffraction patterns show distinct peaks corresponding to specific crystal planes, which differ from the patterns of the starting materials (L-aspartic acid and calcium chloride), indicating the formation of a new crystalline structure. rsc.org For example, prominent peaks have been observed at 2θ values of 23.73°, 35.95°, and 48.63°, corresponding to the (111), (211), and (222) planes, respectively. rsc.org In more complex multinuclear MOFs containing calcium and aspartic acid-derived ligands, single-crystal X-ray diffraction has identified specific space groups, such as the chiral P2₁2₁2₁ space group. nih.govacs.org

Morphology: Scanning Electron Microscopy (SEM) reveals the morphology of these materials. Ca-Asp MOFs have been observed to form plate-like structures with a three-dimensional configuration. rsc.org Atomic Force Microscopy (AFM) has further shown that these structures can be multi-layered, with crystals growing over a thin film-like base. rsc.org

Textural Properties: Nitrogen adsorption-desorption isotherms are used to determine the surface area and porosity of the MOFs. Some synthesized calcium-aspartate MOFs have been shown to be non-porous or have low porosity, with a BET surface area measured at approximately 7.486 m²/g. rsc.org The pore volume and diameter for such materials were found to be around 0.028 cm³/g and 60 nm, respectively. rsc.org Other intricate MOFs that incorporate calcium-aspartate interactions can exhibit significant porosity, with nanosized channels running through the structure. nih.govacs.org

Structural and Textural Properties of a Synthesized Calcium-Aspartate MOF
PropertyMeasurement/Observation
Morphology (SEM)Plate-like, 3D configuration
Average Grain Size~40 nm
BET Surface Area7.486 m²/g
Pore Volume0.028 cm³/g
Pore Diameter60 nm

Data derived from the physicochemical analysis of a novel aspartic acid-based calcium bio-MOF. rsc.org

Exploration of Porosity and Surface Area Properties of MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline hybrid materials known for their large pore volumes and high surface areas, which make them suitable for various applications. rsc.org The use of naturally occurring and biocompatible compounds like α-amino acids as organic linkers is a growing area of interest. researchgate.net L-aspartic acid, a non-essential amino acid, can serve as an organic ligand in the construction of bio-MOFs. researchgate.net

In a study involving the synthesis of an amino acid-based MOF, L-aspartic acid was used as the organic ligand with calcium as the metal node. rsc.orgresearchgate.netrsc.org The resulting calcium-aspartate bio-MOF (Ca-MOF) was analyzed for its physical properties. Despite demonstrating a relatively low porosity and surface area compared to some traditional MOFs, the material showed significant functionality in other areas, such as hemostasis. rsc.orgresearchgate.netrsc.org The Brunauer-Emmett-Teller (BET) surface area was determined to be 7.486 m²/g. rsc.org Further analysis revealed a pore volume of 0.028 cm³/g and a pore diameter of 60 nm. rsc.org Another study synthesized L-aspartic acid-Cu(II) MOFs from various copper salts, which exhibited surface areas ranging from 74.6 to 96.7 m²/g. researchgate.net

PropertyValueReference
BET Surface Area 7.486 m²/g rsc.org
Pore Volume 0.028 cm³/g rsc.org
Pore Diameter 60 nm rsc.org
Average Particle Size 218.8 nm rsc.org
Zeta Potential +8.11 mV rsc.org

Role as a Scale Inhibitor in Industrial Water Systems

Polymers derived from L-aspartic acid, such as polyaspartic acid (PASP), have been identified as effective and environmentally friendly "green" scale inhibitors. researchgate.netnih.gov These polymers are utilized in industrial water systems to prevent the formation of scale deposits, particularly those composed of calcium salts like calcium carbonate and calcium sulfate. researchgate.netresearchgate.netmdpi.com The effectiveness of PASP is attributed to the presence of carboxyl groups in its structure, which provide chelation and dispersion effects. researchgate.net Modified PASP has shown high scale inhibition performance for both CaCO₃ and Ca₃(PO₄)₂. mdpi.com The introduction of functional groups, such as carboxyl and hydroxyl groups, can enhance the calcium chelation ability and distort crystal lattices, respectively. mdpi.com

Mechanism of Calcium Salt Precipitation Inhibition

The mechanism by which aspartic acid-based polymers inhibit scale formation is multifaceted. These inhibitors interfere with the processes of nucleation and crystal growth. researchgate.net Key mechanisms include:

Chelation and Complexation : The carboxyl groups on the polymer chain chelate free calcium ions (Ca²⁺) in the water. researchgate.netmdpi.comnih.gov This interaction keeps the calcium ions in a soluble state, preventing them from precipitating as carbonate or sulfate salts. nih.gov The strength of the interaction between the inhibitor molecule and Ca²⁺ is a primary factor in its effectiveness. nih.gov

Lattice Distortion : The polymer molecules can be adsorbed onto the growth surfaces of scale crystals, such as calcite (a common form of calcium carbonate). nih.gov This adsorption disrupts the regular, ordered arrangement of ions in the crystal lattice, which inhibits further crystal growth and weakens the crystal's stability. researchgate.netnih.gov This results in smaller, distorted, and less adherent crystals. mdpi.com

Dispersion : The inhibitors can alter the crystal structure of the scale, transforming it from a compact, hard deposit into a looser, more easily dispersed form that can be washed away by water flow. researchgate.net

Comparative Studies with Other Polymeric Inhibitors

The performance of polyaspartic acid (PASP) as a scale inhibitor has been compared with other common polymeric inhibitors. In studies evaluating the inhibition of calcium carbonate (CaCO₃) formation, the concentration of free Ca²⁺ remaining in solution is measured to determine effectiveness; a higher concentration indicates better inhibition. nih.gov

One comparative analysis ranked the scale inhibition effects as follows: Polyepoxysuccinic acid (PESA) > Polyaspartic acid (PASP) > Hydrolyzed Polymaleic Anhydride (HPMA) > Polyacrylic acid (PAA). nih.gov This ranking was consistent with the calculated interaction strengths between the inhibitor molecules and Ca²⁺ ions. nih.gov Although PESA showed the strongest performance, PASP was noted as a highly effective green inhibitor. nih.govnih.gov Further modifications to the PASP structure, such as grafting with other amino acids or functional groups, have been shown to significantly enhance its inhibition performance compared to unmodified PASP and other commercial inhibitors. researchgate.net

InhibitorRelative Inhibition Effect for CaCO₃
PESA Highest
PASP High
HPMA Medium
PAA Lower

Incorporation into Bio-Inspired Materials and Nanostructures

L-aspartic acid is a key molecule in the field of biomineralization, where organisms control the formation of inorganic materials. lmu.denih.gov This functionality makes its derivatives, like this compound, valuable components in the development of bio-inspired and hybrid materials. Its ability to interact with inorganic ions and surfaces allows for precise control over material synthesis at the nanoscale.

Templating Effects in Inorganic Material Synthesis

L-aspartic acid can act as an organic template to direct the nucleation and growth of inorganic crystals, most notably calcium carbonate (CaCO₃). lmu.denih.gov Research has demonstrated that L-aspartic acid alone is sufficient to control the polymorphic transformation of CaCO₃, switching the resulting crystal phase between calcite and the less stable vaterite without the need for other additives. lmu.denih.gov

The concentration of L-aspartic acid in the reaction system directly influences the outcome. In the absence of L-aspartic acid, only bulky calcite crystals form. lmu.de The introduction of small amounts of L-aspartic acid induces the formation of vaterite. lmu.de As the concentration is increased, the precipitate can become a mixture of spherical vaterite and rhombohedral calcite. lmu.de This templating effect also extends to mediating the morphology, size, and aggregation of the resulting crystals, allowing for the creation of hierarchical structures from the nanoscale to the microscale. lmu.denih.gov This control is attributed to the interaction between the amino acid and calcium ions, which influences the nucleation and subsequent crystal growth pathways. lmu.denih.gov

Development of Hybrid Organic-Inorganic Materials

The ability of L-aspartic acid to coordinate with metal ions is fundamental to its use in creating hybrid organic-inorganic materials. A prime example is the formation of Metal-Organic Frameworks (MOFs), where L-aspartic acid acts as the organic linker connecting inorganic metal nodes, such as calcium (Ca²⁺) or copper (Cu²⁺), into a crystalline, porous network. researchgate.netnih.gov

A reported bio-MOF constructed from Ca²⁺ ions and L-aspartic acid-decorated ligands exemplifies such a hybrid material. nih.gov In this structure, the carboxylate groups of the aspartic acid moieties bridge the metal ions, forming an intricate, three-dimensional porous network. nih.gov These materials combine the properties of both the organic component (biocompatibility, functionality) and the inorganic component (structural stability, porosity), making them candidates for advanced applications. researchgate.netnih.gov

Analytical Methodologies for L Aspartic Acid Calcium Salt Hydrochloride

Chromatographic Separation and Detection

Chromatography is a cornerstone for the analysis of L-Aspartic Acid Calcium Salt Hydrochloride, enabling the separation and quantification of the parent compound, its constituent ions, and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like L-aspartic acid. Due to the polar nature of amino acids and their limited UV absorption, various strategies are employed for their detection. thermofisher.com

Direct UV Detection: While L-aspartic acid itself lacks a strong chromophore, detection at low UV wavelengths, such as 200-214 nm, is possible. sielc.comuspnf.com However, this approach can be susceptible to interference from other components in the sample matrix.

Pre-column or Post-column Derivatization: To enhance sensitivity and selectivity, derivatization techniques are commonly used. Reagents like o-phthalaldehyde (B127526) (OPA) react with amino acids to form highly fluorescent derivatives, which can be detected with great sensitivity. researchgate.netuq.edu.au This allows for the quantification of L-aspartic acid at very low concentrations.

Mixed-Mode Chromatography: Specialized columns, such as mixed-mode stationary phases, can retain and separate highly polar compounds like amino acids without the need for derivatization or ion-pairing reagents. sielc.comhelixchrom.com These columns often combine reversed-phase and ion-exchange mechanisms. sielc.com

Charged Aerosol Detection (CAD): In conjunction with UV detection, CAD provides a more universal response for non-volatile and semi-volatile compounds, irrespective of their chromophoric properties. This can be particularly useful for impurity profiling. thermofisher.com

Table 1: Example HPLC Methods for Aspartic Acid Analysis

Parameter Method 1 Method 2 Method 3
Column Primesep 100 (mixed-mode) Astec® CLC-L (chiral) sigmaaldrich.com C18 (reversed-phase) researchgate.net
Mobile Phase Acetonitrile/Water with Phosphoric Acid sielc.com 5 mM Copper Sulfate sigmaaldrich.com 10 mM Potassium Dihydrogen Phosphate (B84403) (pH 7.5) researchgate.net
Detection UV at 200 nm sielc.com UV at 254 nm sigmaaldrich.com UV at 214 nm researchgate.net
Application Separation of non-essential amino acids sielc.com Enantiomeric separation sigmaaldrich.com Simultaneous estimation with other compounds researchgate.net

Ion chromatography (IC) is the preferred method for determining the concentration of inorganic ions like calcium (Ca²⁺) and chloride (Cl⁻) in a sample. carleton.edu This technique separates ions based on their interaction with a stationary phase resin, followed by conductivity detection. carleton.edu

For the analysis of this compound, IC provides a direct and reliable means to quantify the calcium and chloride content, ensuring the correct stoichiometry of the salt. The separation of cations like calcium is often achieved using an acidic eluent, such as methanesulfonic acid. nih.gov It is crucial to manage potential interference from the amino acid itself, which can be achieved through sample pretreatment methods like calcination or by optimizing chromatographic conditions. nih.gov

Table 2: Typical Ion Chromatography Parameters for Cation and Anion Analysis

Parameter Cation Analysis (e.g., Calcium) Anion Analysis (e.g., Chloride)
Column IonPac CS16 or similar cation exchange column nih.gov Anion exchange column
Eluent Methanesulfonic acid (MSA) nih.gov or Nitric acid researchgate.net Sodium hydroxide (B78521) or other basic solutions nih.gov
Detection Suppressed conductivity Suppressed conductivity
Application Quantification of Na⁺, K⁺, Mg²⁺, Ca²⁺ nih.govresearchgate.net Quantification of F⁻, Cl⁻, NO₃⁻, SO₄²⁻ carleton.edu

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged species. It is particularly valuable for the analysis of amino acids and their enantiomers.

For the analysis of this compound, CE can be used to:

Assess Purity: By separating the main compound from any charged impurities.

Perform Enantiomeric Analysis: Distinguishing between the L- and D-forms of aspartic acid is critical, especially in pharmaceutical applications. This is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov Derivatization with reagents like o-phthalaldehyde (OPA) and a thiol can form diastereomers that are then separated. researchgate.netnih.gov

The high resolving power of CE allows for the detection of even small amounts of the D-enantiomer, ensuring the enantiomeric purity of the L-aspartic acid component. researchgate.net Methods have been developed that report detection limits in the nanomolar range for aspartic acid enantiomers. researchgate.net

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods provide a simpler and often more rapid alternative to chromatographic techniques for the quantification of L-aspartic acid. nih.gov These methods are typically based on enzymatic reactions that produce a colored product, which can be measured using a spectrophotometer. nih.govwikipedia.org

One such method involves the use of L-aspartate dehydrogenase, which catalyzes the conversion of L-aspartate in a reaction that can be coupled to the formation of a formazan (B1609692) dye. nih.gov The intensity of the resulting color, measured at a specific wavelength (e.g., 438 nm), is proportional to the concentration of L-aspartic acid in the sample. nih.gov These assays can be highly specific and sensitive, with the ability to measure concentrations in the micromolar range. nih.gov

Other colorimetric assays, such as the Folin-Ciocalteu method for total phenolics or the sodium nitrite-aluminum nitrate (B79036) method for total flavonoids, can be adapted for specific applications, though their specificity for L-aspartic acid itself may be limited without prior separation. mdpi.com

Electrochemical Methods for Quantification

Electrochemical methods offer a sensitive and cost-effective approach for the determination of L-aspartic acid. nih.gov These techniques typically involve the use of a modified electrode that facilitates the electrochemical oxidation or reduction of the analyte.

Differential Pulse Voltammetry (DPV) is a commonly employed electrochemical technique. nih.gov By applying a series of voltage pulses, the current response, which is proportional to the analyte concentration, is measured. nih.gov Researchers have developed various modified electrodes, such as those based on metal oxide nanocomposites, to enhance the sensitivity and selectivity of L-aspartic acid detection. nih.govnih.gov For instance, a sensor fabricated with Ag₂O-doped ZnO nanosheets has demonstrated a wide linear detection range and a low limit of detection for L-aspartic acid. nih.gov

These electrochemical sensors can offer advantages such as rapid analysis times and the potential for miniaturization and in-situ measurements. nih.gov

Table 3: Performance of an Example Electrochemical Sensor for L-Aspartic Acid

Parameter Reported Value
Technique Differential Pulse Voltammetry (DPV) nih.gov
Electrode Ag₂O-doped ZnO nanosheets on a glassy carbon electrode nih.gov
Linear Range 15.0–105.0 µM nih.gov
Limit of Detection (LOD) 3.5 ± 0.15 µM nih.gov
Sensitivity 0.2689 µA µM⁻¹ cm⁻² nih.gov
Response Time ~20 seconds nih.gov

Quality Control and Purity Assessment in Industrial Production

In an industrial setting, a combination of the aforementioned analytical methods is employed to ensure the quality and purity of this compound.

Identity: Infrared (IR) spectroscopy is a fundamental technique used for the identification of the compound by comparing its spectrum to that of a reference standard. uspnf.com

Purity and Impurities: HPLC is the workhorse for purity assessment and the quantification of related substances and potential impurities. thermofisher.comuspnf.com Pharmacopoeial methods often specify limits for known and unknown impurities. uspnf.com

Elemental Composition: Ion chromatography is essential for verifying the correct content of calcium and chloride, ensuring the compound meets its specification. nih.gov

Enantiomeric Purity: Chiral HPLC or capillary electrophoresis is critical to confirm the predominance of the L-enantiomer and to control the level of the D-enantiomer. sigmaaldrich.comnih.gov

The integration of these analytical methodologies throughout the manufacturing process, from raw material testing to final product release, is crucial for guaranteeing the consistent quality, safety, and efficacy of this compound.

Biological System Interactions Non Human, Non Clinical Focus

Roles in Microbial Metabolome and Cellular Pathways (e.g., Escherichia coli, yeast)

L-Aspartic acid is a pivotal molecule in the metabolic networks of various microorganisms, including the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. It serves as a crucial link between carbon and nitrogen metabolism and is a precursor for a wide array of essential biomolecules.

Involvement in Nitrogen Metabolism and Urea (B33335) Cycle (General)

In microorganisms, L-aspartic acid plays a significant role in the assimilation and storage of nitrogen. In E. coli, L-aspartic acid is recognized as a high-quality nitrogen source. nih.gov The assimilation of nitrogen from L-aspartic acid requires the C4-dicarboxylate transporter DcuA and the enzyme aspartase (AspA), which liberates ammonia (B1221849) from L-aspartate. nih.gov This ammonia can then be incorporated into other essential nitrogen-containing compounds like L-glutamate and L-glutamine. nih.gov

Precursor Roles in Biosynthesis of Other Amino Acids and Nucleotides

L-aspartic acid is a central precursor in the biosynthesis of several other amino acids and nucleotides in microorganisms. ymdb.canih.gov In both plants and microorganisms, L-aspartate is the parent compound for a family of amino acids that includes lysine (B10760008), threonine, methionine, and isoleucine. ymdb.ca The metabolic pathways leading to these amino acids are essential for microbial growth and are initiated by the enzymatic modification of L-aspartate.

Furthermore, L-aspartic acid is a key building block for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the monomeric units of DNA and RNA. nih.gov In purine biosynthesis, an entire nitrogen atom from L-aspartate is incorporated into the purine ring structure. ymdb.ca For pyrimidine synthesis, the L-aspartate molecule provides a significant portion of the atoms that form the pyrimidine ring. The involvement of L-aspartate in these fundamental biosynthetic pathways underscores its importance for cell proliferation and survival.

Participation in Energy Metabolism (e.g., Krebs Cycle, ATP Synthase)

L-aspartic acid is intricately linked to central energy-generating pathways in microorganisms, most notably the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). The carbon skeleton of L-aspartate can be converted to oxaloacetate, a key intermediate of the Krebs cycle, through a transamination reaction. nih.govnih.gov This allows the cell to channel amino acid catabolism into energy production. Conversely, oxaloacetate from the Krebs cycle can be converted to L-aspartate, linking carbohydrate metabolism with amino acid synthesis. nih.gov This bidirectional connection is crucial for metabolic flexibility, allowing the cell to adapt to different nutrient conditions. In E. coli, the metabolism of L-aspartate is closely coordinated with the cell cycle, and its conversion to oxaloacetate can influence the progression of cell division. nih.gov

L-aspartic acid also plays a role in cellular energy supply through its connection to ATP synthase. The malate-aspartate shuttle, a system that transports reducing equivalents across the mitochondrial membrane in eukaryotes, involves the interconversion of L-aspartate and oxaloacetate. ymdb.ca While bacteria lack mitochondria, analogous transport systems and the general principle of using L-aspartate to influence the cellular redox state and energy balance are relevant. The upregulation of L-aspartate transport and metabolism can lead to an increase in mitochondrial density and ATP content, highlighting its role in enhancing energy metabolism. nih.gov Furthermore, in the broader context of cellular respiration, the Krebs cycle, which is directly linked to L-aspartate metabolism, generates reduced coenzymes (NADH and FADH2) that are subsequently used by the electron transport chain to power ATP synthase and generate ATP. youtube.com

Enzymatic Interactions and Catalysis (In Vitro Studies)

In vitro studies have provided detailed insights into the interactions of L-aspartic acid with various non-mammalian enzymes, revealing specifics of binding and catalytic mechanisms.

Binding to Enzyme Active Sites

Research on enzymes from microorganisms has elucidated how L-aspartic acid binds to their active sites. For instance, in the case of L-asparaginase from Escherichia coli, studies have shown that L-aspartic acid can bind to the enzyme's active site. mdpi.com This binding is competitive with the primary substrate, L-asparagine.

Another well-studied enzyme is L-aspartase from E. coli, which catalyzes the reversible deamination of L-aspartic acid to fumarate (B1241708) and ammonia. Kinetic studies have revealed that L-aspartic acid not only binds to the active site but also to a separate activator site on the enzyme. nih.gov The binding of L-aspartic acid, or its D-isomer, to this activator site can modulate the enzyme's activity. nih.gov

In the sugar kinase superfamily, which includes enzymes like glycerol (B35011) kinase from E. coli, conserved aspartate residues in the active site play crucial roles in catalysis. nih.gov One aspartate residue acts as a general base, while another interacts with the magnesium ion of the bound Mg(II)-nucleotide complex. nih.gov These interactions are fundamental to the enzymatic mechanism.

Influence on Enzyme Kinetics (Non-Mammalian/Non-Clinical)

L-aspartic acid and its derivatives can significantly influence the kinetics of non-mammalian enzymes. In vitro kinetic studies of L-asparaginase from E. coli have demonstrated that L-aspartic acid acts as a competitive inhibitor. mdpi.com

For L-aspartase from E. coli, the kinetic behavior is complex due to the presence of a separate activator site for L-aspartic acid. nih.gov At higher pH, the enzyme exhibits non-linear kinetics in the deamination direction, and a time lag is observed in the amination direction (the synthesis of L-aspartic acid from fumarate and ammonia). nih.gov This lag is dependent on pH, substrate concentration, and divalent metal ion concentration. nih.gov The binding of L-aspartic acid to the activator site eliminates this non-linearity and the time lag. nih.gov

The following table summarizes kinetic parameters for some microbial enzymes that interact with L-aspartic acid.

EnzymeOrganismSubstrate(s)K_m (mM)k_cat (s⁻¹)Notes
L-AsparaginaseEscherichia coliL-Asparagine~3.5-L-Aspartic acid is a competitive inhibitor. mdpi.com
L-AspartaseLactobacillus paracaseiL-Aspartic Acid5.76.7Also shows activity with fumaric acid, phenylalanine, and tyrosine.
L-AspartaseLactobacillus paracaseiFumaric Acid8.50.45Reverse reaction.

Interaction with Biomacromolecules (Excluding Clinical Human)

The biological interactions of L-Aspartic Acid Calcium Salt Hydrochloride at a molecular level, outside of human clinical applications, are primarily dictated by the individual contributions of its constituent ions: L-aspartate, calcium, and chloride. The charged nature of these components facilitates a range of electrostatic interactions with biomacromolecules.

Protein and Peptide Binding Studies

Direct protein and peptide binding studies specifically examining this compound are not extensively documented in publicly available research. However, the binding characteristics can be inferred from the well-understood roles of L-aspartate residues and calcium ions in protein structure and function.

L-aspartic acid, with its acidic side chain, is a key residue in many proteins and peptides. oup.com At physiological pH, this side chain is typically deprotonated, carrying a negative charge. This allows it to participate in several crucial interactions:

Electrostatic Interactions and Salt Bridges: The negatively charged carboxylate group of the aspartate side chain can form strong ionic bonds, known as salt bridges, with positively charged amino acid residues like lysine and arginine on protein surfaces. capes.gov.br These interactions are fundamental to stabilizing the tertiary and quaternary structures of proteins. capes.gov.br

Metal Ion Chelation: Aspartate residues are frequently involved in the coordination of metal ions within protein structures. capes.gov.br The carboxylate oxygen atoms act as ligands, binding to cations and playing a critical role in the catalytic activity of metalloenzymes and the structural integrity of various proteins. capes.gov.br

Calcium-Binding Proteins: In the context of the calcium salt, the aspartate component is particularly relevant. Many calcium-binding proteins utilize aspartate and glutamate (B1630785) residues to form coordination sites for Ca²⁺ ions. nih.govnih.gov The binding and release of calcium can act as a molecular "switch," inducing conformational changes in the protein that modulate its activity and downstream signaling pathways. mdpi.com For instance, studies on peptide-calcium chelates have shown that the carboxyl groups of aspartic and glutamic acid are primary sites for calcium binding. nih.govnih.gov Research on calpain, a calcium-dependent protease, has demonstrated that an aspartic acid residue near the active site is crucial for the conformational changes induced by calcium binding that lead to enzyme activation. nih.gov

The table below summarizes the inferred binding interactions based on the roles of L-aspartate and calcium in protein and peptide structures.

Interacting ComponentTarget on Protein/PeptideType of InteractionSignificance
L-Aspartate Positively charged amino acid residues (e.g., Lysine, Arginine)Electrostatic (Salt Bridge)Stabilization of protein tertiary and quaternary structure. capes.gov.br
L-Aspartate Metal-binding sitesCoordination/ChelationCatalytic function of metalloenzymes, structural integrity. capes.gov.br
Calcium (Ca²⁺) Negatively charged amino acid residues (e.g., Aspartate, Glutamate)Ionic Bonding/CoordinationInduction of conformational changes, activation/deactivation of protein function. mdpi.com

Influence on Nucleic Acid Structures (Theoretical/In Vitro)

The influence of this compound on nucleic acid structures in a non-human, non-clinical context is multifaceted, involving the effects of the salt concentration (ionic strength) and the specific interactions of the calcium and aspartate ions.

General Ionic Effects: The phosphate (B84403) backbone of DNA and RNA is negatively charged, and this charge is screened by a surrounding atmosphere of counterions. oup.com The concentration and type of these ions can significantly influence the stability and conformation of nucleic acids. oup.comwikipedia.org Generally, increasing salt concentration stabilizes the double-helical structure of DNA by shielding the electrostatic repulsion between the phosphate groups. wikipedia.org

Role of Calcium Ions (Ca²⁺): Divalent cations like Ca²⁺ are more effective at stabilizing nucleic acid structures than monovalent cations due to their higher charge density. Theoretical and in-vitro studies have highlighted several specific effects of calcium ions:

Helix-Coil Transition: Calcium ions have been shown to affect the helix-coil transition of DNA, which is the process of unwinding the double helix. capes.gov.br

Enzymatic Activity: The activity of certain ribonucleases (enzymes that degrade RNA) is dependent on calcium ions. nih.gov For example, the activation of human EndoU, a type of ribonuclease, is triggered by the binding of calcium ions, which induces a conformational change necessary for its catalytic function. nih.gov

Nucleic Acid Synthesis: In-vitro studies using planarian cells have demonstrated that calcium ions can trigger DNA and RNA synthesis. nih.gov

Role of L-Aspartate: The interaction of free amino acids with nucleic acids is also a subject of study.

Electrostatic Stabilization: While L-aspartate itself is acidic, studies on positively charged amino acids like arginine and lysine have shown they can stabilize the secondary structure of nucleic acids, primarily through electrostatic interactions that increase the rate of folding. nih.gov

Base-Specific Interactions: More directly relevant to aspartate, research has shown that the acidic residues of aspartic acid and glutamic acid in proteins play a significant role in DNA-protein recognition. nih.gov These residues show a strong preference for interacting with cytosine bases in the major groove of DNA. nih.gov It is theoretically plausible that free L-aspartate in solution could have a weak, transient affinity for cytosine-rich regions of single-stranded DNA or in accessible regions of double-stranded DNA.

The potential interactions of the components of this compound with nucleic acids are summarized in the table below.

ComponentPotential Interaction with Nucleic AcidsTheoretical/In Vitro Evidence
General Ionic Environment Stabilization of the DNA double helix by shielding phosphate backbone repulsion.Increased salt concentration generally stabilizes DNA structure. wikipedia.org
Calcium (Ca²⁺) Influences the melting temperature (helix-coil transition) of DNA.Studies have shown Ca²⁺ affects the helix-coil transition. capes.gov.br
Calcium (Ca²⁺) Acts as a necessary cofactor for certain ribonucleases, thereby influencing RNA degradation.Calcium binding is required for the activation of enzymes like human EndoU. nih.gov
Calcium (Ca²⁺) Can stimulate the initiation of DNA and RNA synthesis.Observed in in-vitro studies with planarian cells. nih.gov
L-Aspartate Potential for weak, transient binding to cytosine bases in DNA.In protein-DNA complexes, aspartate residues preferentially interact with cytosine. nih.gov

Environmental Fate and Impact of L Aspartic Acid Calcium Salt Hydrochloride

Biodegradation Pathways and Kinetics in Environmental Compartments

L-Aspartic acid is considered to be readily biodegradable in both soil and water under aerobic and anaerobic conditions. nih.gov

Microorganisms play a central role in the degradation of L-aspartic acid in the environment. Various bacterial and fungal species can utilize L-aspartate as a carbon and nitrogen source. annualreviews.orgnih.gov The primary metabolic pathway for L-aspartate degradation often begins with its conversion to other key metabolic intermediates.

In many bacteria, the enzyme aspartase catalyzes the deamination of L-aspartate to fumarate (B1241708) and ammonia (B1221849). annualreviews.org Fumarate then enters the citric acid cycle, a central metabolic pathway for energy production. mdpi.com Alternatively, L-aspartate can be converted to oxaloacetate through transamination reactions, which is also an intermediate of the citric acid cycle. vkm.no

The degradation of L-aspartic acid can also proceed through a reductive pathway, leading to the formation of succinate. annualreviews.org Studies with various anaerobic bacteria have demonstrated the fermentation of single amino acids, including aspartic acid, as a major energy source. annualreviews.org

Information on the abiotic degradation of L-Aspartic Acid Calcium Salt Hydrochloride in soil and water is limited. As a salt of a strong acid (hydrochloric acid) and a weak acid (aspartic acid), its dissociation in water will yield L-aspartate, calcium ions, and chloride ions. The environmental fate will then be governed by the behavior of these individual components.

Hydrolysis of the peptide-like bonds in the unlikely event of polymerization is a potential abiotic degradation pathway, although this is generally a slow process without enzymatic catalysis. usra.edu In the atmosphere, vapor-phase L-aspartic acid can be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 10 hours. nih.gov However, due to its low vapor pressure, this pathway is not considered a significant environmental fate process for releases to soil or water. nih.gov

Environmental Mobility and Distribution

The mobility and distribution of this compound in the environment are influenced by its solubility in water and its interactions with soil and sediment components.

L-aspartic acid is expected to have very high mobility in soil. nih.gov This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). The pKa values of L-aspartic acid indicate that it will exist primarily as a zwitterion (a molecule with both positive and negative charges) in the environment, which generally enhances its water solubility and mobility. nih.gov

The presence of calcium ions can influence the mobility of aspartate in soil. Calcium can form complexes with aspartate and may also interact with soil colloids, potentially reducing the leaching of the aspartate anion to some extent. acs.orgnih.gov Studies on related compounds like calcium poly(aspartic acid) have shown that they can alter soil properties, such as increasing pH and reducing exchangeable aluminum, which suggests interaction with the soil matrix. mdpi.com However, a safety data sheet for calcium aspartate suggests that it is expected to leach in the form of calcium ions, similar to other calcium salts. wbcil.com The application of amino acid-containing fertilizers has been noted to potentially reduce the leaching of other nutrients like nitrogen, though this is an indirect effect on mobility. nih.gov Leaching is generally understood as the movement of salts through the soil profile with water. ucanr.edusemios.com

Table 1: Estimated Environmental Mobility Parameters for L-Aspartic Acid

Parameter Value Interpretation Source
Koc 39 Very High Mobility nih.gov

When released into aquatic environments, this compound will dissociate into L-aspartate, calcium, and chloride ions. L-aspartic acid is soluble in water. nih.gov Given its expected high mobility and low adsorption to suspended solids and sediment, it is likely to remain primarily in the water column. nih.gov

The presence of L-aspartic acid can influence mineral dynamics in aquatic systems. For instance, it has been shown to affect the crystallization of calcium carbonate, a common mineral in many aquatic environments. youtube.com This interaction can be influenced by the concentration of L-aspartic acid.

Ecotoxicological data for a related compound, calcium aspartate, indicate low toxicity to aquatic organisms. wbcil.com

Table 2: Ecotoxicity Data for Calcium Aspartate

Test Organism Endpoint Value Interpretation Source
Fish LC₅₀ > 100 mg/L (estimated) Low Toxicity wbcil.com

Assessment of Environmental Persistence and Bioaccumulation Potential

Based on available data for L-aspartic acid and its calcium salt, this compound is not expected to be persistent in the environment and has a low potential for bioaccumulation.

L-aspartic acid is readily biodegradable, which suggests a short persistence in most environmental compartments. nih.gov A safety data sheet for calcium aspartate indicates that it does not meet the criteria for being classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance. wbcil.com

The potential for bioconcentration in aquatic organisms is considered low. An estimated Bioconcentration Factor (BCF) for L-aspartic acid is low, suggesting it is unlikely to accumulate significantly in the tissues of aquatic organisms. nih.govacs.org This is consistent with the high water solubility and rapid metabolism of this amino acid.

Table 3: Estimated Persistence and Bioaccumulation Parameters for L-Aspartic Acid

Parameter Value Interpretation Source
Biodegradation Readily biodegradable Low Persistence nih.gov
BCF 0.7 (estimated) Low Bioaccumulation Potential nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthesis Routes for Enhanced Stereoselectivity and Yield

The production of enantiomerically pure amino acid derivatives is crucial for their application in various scientific fields. Future research is increasingly focused on developing novel synthesis routes for compounds like L-Aspartic Acid Calcium Salt Hydrochloride that offer higher stereoselectivity and improved yields. Current research into the synthesis of other L-aspartic acid derivatives provides a roadmap for this endeavor. For instance, novel industrial routes for producing aspartame, which involves L-aspartic acid, have successfully combined enzymatic and chemical reactions. nih.gov This chemoenzymatic approach utilizes enzymes like α-amino acid ester acyl transferase to achieve high specificity, a principle that could be adapted for the synthesis of this compound. nih.gov

Furthermore, research on creating other chiral molecules from L-aspartic acid, such as enantiopure (S)-3-amino tetrahydrofuran hydrochloride, demonstrates strategies that avoid complex chromatographic purification, making the process more scalable and efficient. researchgate.net The development of stereoselective lactonization and other cyclization reactions mediated by specific acids also highlights advanced synthetic methodologies that maintain the chirality of the starting L-aspartic acid. researchgate.net Future work will likely adapt these principles, exploring biocatalysis and highly selective chemical catalysts to create a more efficient and economically viable synthesis process for this compound, minimizing the formation of the D-enantiomer and maximizing product output.

Exploration of Advanced Material Science Applications (e.g., Sensing, Catalysis)

The unique properties of this compound, stemming from its amino acid and ionic components, make it a candidate for advanced materials science applications. The interaction between L-aspartic acid and calcium ions is known to play a critical role in biomineralization, particularly in controlling the nucleation and growth of calcium carbonate crystals. lmu.dersc.org Researchers have demonstrated that L-aspartic acid can dictate the crystal phase (calcite vs. vaterite), morphology, and size of the resulting calcium carbonate precipitation. lmu.de This templating effect, where Ca2+/L-Asp complexes guide crystal formation, presents a significant opportunity for designing novel composite materials with controlled hierarchical structures from the nanoscale to the microscale. lmu.de

In the realm of sensing, the L-aspartic acid component is a target for electrochemical detection. A recent development involves a sensitive voltametric sensor for L-aspartic acid using a glassy carbon electrode modified with Ag-doped ZnO nanosheets. mdpi.com This enzyme-free sensor demonstrates a wide detection range and good sensitivity, opening a pathway for the development of devices that could utilize or detect this compound in various media. mdpi.com The table below summarizes the performance of this novel sensor. Future research may explore the integration of this compound into metal-organic frameworks (MOFs) or other porous materials, where it could serve as a chiral catalyst or a recognition element in a sensing platform.

Performance of an Ag-doped ZnO Nanosheet-Based Sensor for L-Aspartic Acid Detection mdpi.com
ParameterValue
Detection MethodDifferential Pulse Voltammetry (DPV)
Linear Detection Range15.0 µM to 105.0 µM
Limit of Detection (LOD)3.5 ± 0.15 µM
Sensitivity0.2689 µA µM⁻¹ cm⁻²

In-depth Mechanistic Studies of Molecular Interactions at Interfaces

A fundamental understanding of how this compound interacts with other materials at a molecular level is key to unlocking its potential. The interaction between its constituent ions, L-aspartate and Ca2+, is of particular interest. Studies using in-situ liquid phase transmission electron microscopy (TEM) have visualized the early stages of calcium carbonate nucleation influenced by L-aspartic acid. rsc.org These observations revealed that the carboxyl sites of L-aspartic acid have a strong interaction with calcium ions in solution, forming coordinated bonds that appear to limit crystal growth rates. rsc.org

Quartz Crystal Microbalance (QCM) techniques have provided further direct evidence of the strong coordinate interaction and complexation between Ca2+ and L-aspartic acid. lmu.de This complexation is believed to act as an organic template that induces the nucleation of inorganic crystals. lmu.de The concentration of L-aspartic acid directly influences the resulting crystal structure of calcium carbonate, as shown in the table below. Future research will likely employ more advanced surface-sensitive techniques and spectroscopic methods to probe these interfacial interactions with greater precision, elucidating the precise orientation and binding energies involved when this compound interacts with various substrates.

Effect of L-Aspartic Acid Concentration on Calcium Carbonate Polymorph Formation lmu.de
L-Aspartic Acid Added (mg)Resulting Crystal Phase
0Calcite only
5Mixture of Calcite and Vaterite
10Mixture of Calcite and Vaterite
15Mixture of Calcite and Vaterite
20Vaterite dominant
30Vaterite dominant
40Vaterite dominant

Integration with Green Chemistry Principles for Sustainable Production

The chemical industry is undergoing a significant shift towards sustainability, guided by the principles of green chemistry. pfizer.com The future production of this compound will need to align with these principles to be environmentally and economically viable. Green chemistry emphasizes the design of processes that reduce or eliminate the use and generation of hazardous substances. pfizer.comnih.gov

Key areas for integrating green chemistry into the synthesis of this compound include:

Use of Renewable Feedstocks : L-aspartic acid is a naturally occurring amino acid that can be produced through fermentation, providing a renewable starting material. medchemexpress.com

Atom Economy : Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency : Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.

Safer Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids, and using less toxic reagents.

Catalysis : Employing highly efficient catalysts (including biocatalysts) to replace stoichiometric reagents, which are typically used in excess and generate more waste. acs.org

By focusing on these principles, future manufacturing processes for this compound can significantly reduce their environmental footprint, leading to a more sustainable chemical lifecycle. pfizer.com

Expansion of Theoretical and Computational Models for Predictive Design

Theoretical and computational models are becoming indispensable tools for predictive design in chemistry and materials science. For this compound, molecular modeling provides profound insights into its behavior at the atomic level. Classical molecular dynamics (MD) simulations have been employed to study the interactions between calcium ions and the carboxylate groups of aspartic acid. nih.gov These studies have led to the refinement of force fields to more accurately reproduce experimental observations of these interactions in aqueous solutions. nih.gov

Such validated models are powerful tools for predicting how the molecule will behave under different conditions. For example, simulations can investigate the role of L-aspartic acid in the formation of amorphous calcium carbonate (ACC) clusters, a key precursor in biomineralization. nih.gov By understanding the free energy profiles of Ca2+–carboxylate association, scientists can predict how changes in the molecular structure or environment will affect material properties. nih.gov The general approach for developing predictive computational models involves incorporating drug-channel or ion-molecule interactions into larger models of cells or systems, running simulations to track key parameters, and performing sensitivity analyses. nih.gov The continued expansion of these computational methods will enable the rational, predictive design of new materials and processes involving this compound, accelerating discovery and reducing the need for extensive trial-and-error experimentation.

Q & A

Q. Q1. What are the structural characteristics of L-Aspartic Acid Calcium Salt Hydrochloride, and how do they influence its biochemical interactions?

this compound is a chelate complex where calcium ions (Ca²⁺) and chloride ions (Cl⁻) coordinate with L-aspartic acid, an α-amino acid. The carboxyl and amino groups of aspartic acid form coordination bonds with calcium, stabilizing the complex . This structure enhances its solubility and bioavailability compared to inorganic calcium salts. Researchers should use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm coordination geometry and ionic interactions. The calcium component may modulate calcium-dependent signaling pathways, while the chloride ion influences acid-base balance in biological systems .

Q. Q2. How can researchers validate the purity of this compound for in vitro studies?

Purity validation requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) to quantify free aspartic acid and detect organic impurities .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify calcium and chloride content .
  • Karl Fischer titration to measure residual moisture, as hygroscopicity can affect stability .
    Always cross-reference results with certificates of analysis (CoA) from suppliers, ensuring ≥98% purity for reproducible experiments .

Q. Q3. What are the primary biochemical pathways influenced by this compound in mammalian cells?

The compound participates in:

  • Calcium signaling : Acts as a calcium reservoir, influencing intracellular Ca²⁺ flux in neurons and muscle cells .
  • Amino acid metabolism : L-aspartic acid is a precursor for asparagine, arginine, and nucleotides via the urea cycle and purine synthesis .
  • Electrolyte balance : Chloride ions contribute to maintaining plasma pH and renal excretion dynamics .
    For pathway analysis, use calcium-sensitive fluorescent dyes (e.g., Fluo-4) and metabolomics profiling (LC-MS) to track aspartate utilization .

Advanced Research Questions

Q. Q4. How should researchers design experiments to investigate the dual role of this compound in calcium homeostasis and neurotransmitter regulation?

Experimental Design :

  • Cell culture models : Use neuronal cell lines (e.g., SH-SY5Y) or primary astrocytes. Include calcium-free media controls to isolate endogenous vs. exogenous calcium effects .
  • Dosage gradients : Test 0.1–10 mM concentrations to identify dose-dependent effects on Ca²⁺ release (measured via fluorescence) and glutamate/aspartate secretion (HPLC analysis) .
  • Receptor inhibition : Co-treat with NMDA receptor antagonists (e.g., MK-801) to assess calcium-mediated neurotransmission .
    Data Analysis : Apply ANOVA with post-hoc tests to compare treatment groups and use principal component analysis (PCA) for metabolomic datasets.

Q. Q5. How can conflicting data on the bioavailability of this compound in animal models be resolved?

Contradictions often arise from differences in:

  • Formulation stability : Degradation in acidic environments (e.g., stomach) may reduce bioavailability. Use enteric-coated formulations in oral studies and validate dissolution profiles .
  • Species-specific absorption : Compare pharmacokinetics in rodents vs. non-rodents using radiolabeled calcium (⁴⁵Ca) tracer assays .
  • Tissue distribution : Employ autoradiography or laser ablation ICP-MS to map calcium accumulation in bone, liver, and brain tissues .

Q. Q6. What methodologies are recommended for studying the compound’s impact on acid-base metabolism in renal or hepatic disease models?

  • In vivo models : Use nephrectomy-induced chronic kidney disease (CKD) rodents or carbon tetrachloride (CCl₄)-induced hepatic injury models.
  • Urine/blood analysis : Measure pH, bicarbonate (HCO₃⁻), and chloride (Cl⁻) levels via ion-selective electrodes .
  • Tissue histology : Stain kidney sections with von Kossa to assess calcium deposition and H&E for tubular damage .
  • Omics integration : Perform transcriptomic analysis (RNA-seq) on renal tissues to identify dysregulated acid-base transporters (e.g., NBCe1, AE1) .

Methodological Considerations

Q. Q7. What are the best practices for incorporating this compound into cell culture media?

  • Sterilization : Filter-sterilize (0.22 µm) the compound to avoid heat-induced degradation .
  • Concentration optimization : Start with 1–5 mM, as higher concentrations may precipitate or alter osmotic pressure .
  • Compatibility testing : Avoid media containing phosphate buffers (e.g., DMEM), which can form insoluble calcium phosphate precipitates. Use low-phosphate alternatives like Ham’s F-12 .

Q. Q8. How can researchers differentiate between calcium-specific effects and aspartate-mediated signaling in experimental systems?

  • Control groups : Compare results with equimolar calcium chloride (CaCl₂) and sodium aspartate treatments .
  • Calcium chelators : Use BAPTA-AM to buffer intracellular Ca²⁺ and isolate aspartate-specific effects .
  • Gene silencing : Knock down calcium-sensing receptors (CaSR) via CRISPR/Cas9 to assess pathway dependence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.